

The Discovery and Development of Dasa-58: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

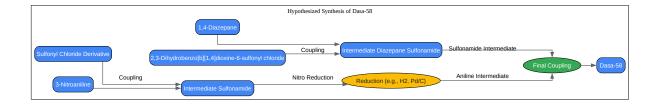
Dasa-58 is a potent and selective small-molecule allosteric activator of the M2 isoform of pyruvate kinase (PKM2). PKM2 is a key enzyme in glycolysis and is often overexpressed in cancer cells, where it plays a dual role in both metabolism and gene regulation. In its less active dimeric state, PKM2 diverts glycolytic intermediates into anabolic pathways, supporting cell proliferation. **Dasa-58** promotes the formation of the more active tetrameric form of PKM2, thereby redirecting glucose metabolism towards energy production and away from biosynthesis, which has been shown to suppress tumor growth in preclinical models. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of **Dasa-58**, including its synthesis, key experimental data, and the signaling pathways it modulates.

Discovery and Synthesis

Dasa-58, also known as ML203 or NCGC00185916, was identified through high-throughput screening of a chemical library for activators of PKM2.[1] It belongs to the class of substituted N,N'-diaryl sulfonamides.[1] While a specific, detailed synthesis protocol for **Dasa-58** is not publicly available, the general synthesis of N,N'-diaryl sulfonamides involves the coupling of an appropriate aniline with a sulfonyl chloride.[2] Based on its chemical structure, 3-((4-((2,3-dihydrobenzo[b][2][3]dioxin-6-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)aniline, a plausible synthetic route is outlined below.



Hypothesized Synthesis Workflow:



Click to download full resolution via product page

Caption: A plausible synthetic workflow for Dasa-58.

Quantitative Data

The efficacy of **Dasa-58** as a PKM2 activator has been quantified in various assays. The following tables summarize the key quantitative data reported in the literature.

Table 1: In Vitro Activity of Dasa-58

Parameter	Value	Assay Type	Reference
AC50	38 nM	Recombinant PKM2 Activation	[1]
AC90	680 nM	Recombinant PKM2 Activation	[1]
EC50	19.6 μΜ	Cellular PKM2 Activation (A549 cells)	[4]



Table 2: Cellular and In Vivo Effects of Dasa-58

Cell Line / Model	Concentration / Dose	Effect	Reference
A549 cells	40 μΜ	248 ± 21% increase in PKM2 activity	[4]
H1299 cells	30 μΜ	Significant decrease in glucose-derived carbon incorporation into lipids	[4]
PC3 cells	40 μΜ	Impairs stromal- induced EMT and reduces lung metastases formation (~6-fold)	[3]
SCID mice with PC3 tumors	40 μM (injected cells)	Affects EMT and tumor dissemination	[3]
Breast Cancer Cell Lines	15 μΜ	Enhances pyruvate kinase activity	[5]

Experimental Protocols Pyruvate Kinase (PK) Activity Assay

This assay measures the enzymatic activity of PKM2. The production of pyruvate is coupled to the lactate dehydrogenase (LDH) reaction, which oxidizes NADH to NAD+, resulting in a decrease in absorbance at 340 nm.

Protocol:

- Reagents:
 - Recombinant human PKM1 or PKM2
 - o Dasa-58 (or other test compounds) dissolved in DMSO



- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
- Phosphoenolpyruvate (PEP)
- ADP
- Lactate Dehydrogenase (LDH)
- NADH
- Procedure:
 - Prepare a reaction mixture containing assay buffer, PEP, ADP, LDH, and NADH.
 - Add recombinant PKM2 to the reaction mixture.
 - Add varying concentrations of Dasa-58.
 - Incubate the reaction at room temperature.
 - Monitor the decrease in absorbance at 340 nm over time using a plate reader.
 - Calculate the rate of NADH oxidation, which is proportional to PKM2 activity.

Cellular PKM2 Activation Assay

This assay determines the ability of **Dasa-58** to activate PKM2 within a cellular context.

Protocol:

- · Cell Culture:
 - Culture A549 cells (or other suitable cell lines) in appropriate media.
- Treatment:
 - Treat cells with varying concentrations of **Dasa-58** (e.g., 0-100 μ M) for a specified time (e.g., 3 hours).



- Cell Lysis:
 - Wash cells with PBS and lyse them in a suitable lysis buffer.
 - Centrifuge to pellet cell debris and collect the supernatant.
- PK Activity Measurement:
 - Measure the pyruvate kinase activity in the cell lysates using the PK activity assay described in section 3.1.

Immunoprecipitation for PKM2 Tetramer Analysis

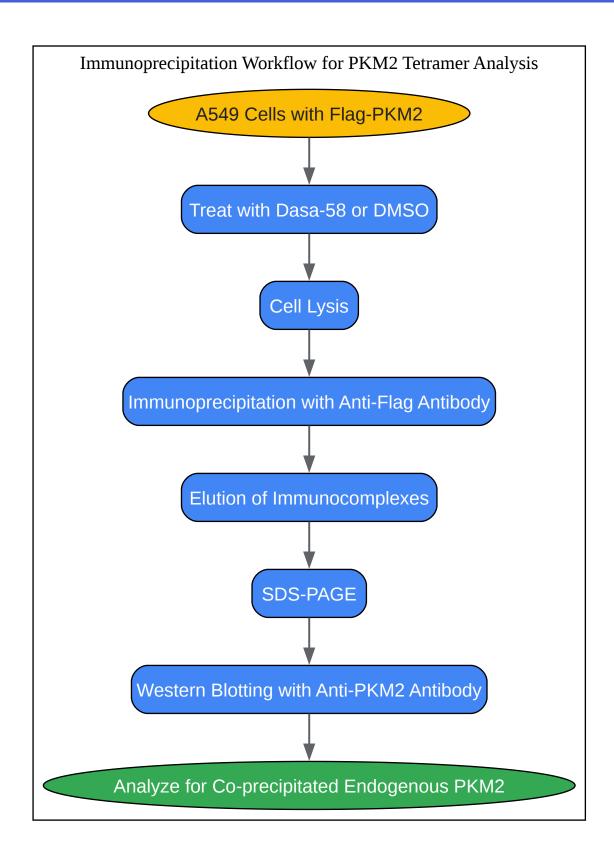
This protocol is used to assess the oligomeric state of PKM2 in cells, specifically to determine if **Dasa-58** promotes tetramer formation.

Protocol:

- · Cell Culture and Transfection:
 - Culture A549 cells and stably express Flag-tagged PKM2.
- Treatment:
 - Treat cells with DMSO (control) or Dasa-58.
- Cell Lysis and Immunoprecipitation:
 - Lyse the cells and immunoprecipitate Flag-PKM2 using anti-Flag antibodies.
- Western Blotting:
 - Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane and probe with antibodies against PKM2 to detect co-precipitating endogenous PKM2. An increased amount of co-precipitated PKM2 indicates enhanced tetramer formation.

Experimental Workflow for PKM2 Tetramer Analysis:





Click to download full resolution via product page

Caption: Workflow for assessing PKM2 tetramerization.



Signaling Pathways

Dasa-58 primarily exerts its effects by modulating the activity of PKM2, which in turn influences several key signaling pathways, most notably cellular metabolism and the hypoxia response pathway.

The Role of PKM2 in Cancer Metabolism

In cancer cells, PKM2 is often found in a less active dimeric state. This "metabolic switch" allows glycolytic intermediates to be shunted into anabolic pathways, such as the pentose phosphate pathway (for nucleotide synthesis) and serine biosynthesis pathway (for amino acid and lipid synthesis), which are essential for rapid cell proliferation.

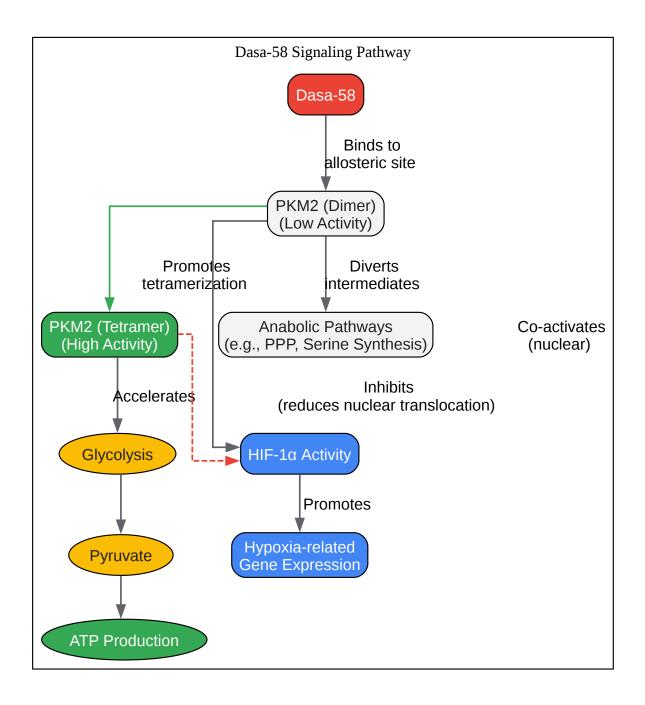
Dasa-58-Mediated Activation of PKM2 and its Downstream Effects

Dasa-58 binds to an allosteric site on PKM2, promoting the formation of the highly active tetrameric form.[4] This has several downstream consequences:

- Increased Glycolysis: The activated PKM2 tetramer efficiently converts phosphoenolpyruvate (PEP) to pyruvate, driving glycolysis towards ATP production.
- Reduced Anabolic Metabolism: By promoting the glycolytic flux, Dasa-58 reduces the availability of glycolytic intermediates for anabolic processes, thereby inhibiting cancer cell proliferation.[4]
- Inhibition of HIF-1α: Dasa-58-mediated activation of PKM2 has been shown to inhibit the activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[3] The nuclear form of dimeric PKM2 can act as a coactivator for HIF-1α, promoting the transcription of genes involved in angiogenesis and metabolic adaptation to hypoxia. By promoting the tetrameric form, Dasa-58 reduces the nuclear translocation of PKM2, thereby suppressing HIF-1α-dependent gene expression.[3]

Signaling Pathway of Dasa-58 Action:





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Evaluation of substituted N,N'-diarylsulfonamides as activators of the tumor cell specific
 M2 isoform of pyruvate kinase PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted N,N'-Diarylsulfonamides as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase PMC [pmc.ncbi.nlm.nih.gov]
- 4. DASA-58 | PKM | TargetMol [targetmol.com]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [The Discovery and Development of Dasa-58: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614701#understanding-the-discovery-and-development-of-dasa-58]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com